2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetonitrile
Description
Properties
IUPAC Name |
2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-16-13-4-2-3-5-14(13)18(21(16,19)20)12-6-9-17(10-7-12)11-8-15/h2-5,12H,6-7,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWDASPKTSEQNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetonitrile, one would typically start with benzothiadiazole derivatives. The process involves:
Nitration: Introducing a nitro group to the benzothiadiazole ring.
Reduction: Converting the nitro group into an amino group.
Alkylation: Using an alkylating agent to introduce the piperidine ring.
Acetonitrile Addition: Finally, the acetonitrile group is introduced under controlled conditions, often in the presence of a strong base like sodium hydride.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors, which allow for better control of reaction conditions and improved yield and purity. Methods like automated synthesis platforms can be utilized to streamline the production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly performed with lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions facilitated by catalysts.
Common Reagents and Conditions
For oxidation reactions, hydrogen peroxide in an acidic medium is often used. For reductions, sodium borohydride in ethanol or tetrahydrofuran is effective. Substitution reactions might use halogenating agents or catalytic conditions.
Major Products
Depending on the reaction type, major products include substituted benzothiadiazoles, various piperidine derivatives, and nitriles.
Scientific Research Applications
Synthesis and Characterization
Synthesis methods for derivatives of thiadiazoles often involve reactions with various piperidine derivatives. Techniques such as Mannich reactions have been employed to generate compounds similar to 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetonitrile. Characterization typically involves spectral methods including NMR (Nuclear Magnetic Resonance) and FT-IR (Fourier Transform Infrared Spectroscopy) to confirm the structure and purity of synthesized compounds .
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives similar to this compound demonstrate efficacy against various bacterial strains. For instance:
- Antibacterial Activity : Compounds derived from the thiadiazole framework have been reported to exhibit potent activity against Gram-positive bacteria such as Bacillus cereus and Bacillus thuringiensis while showing moderate activity against Gram-negative species .
- Cytotoxicity Studies : In vitro studies on cancer cell lines (e.g., HCT116, MCF7) have indicated that certain derivatives can inhibit cell growth effectively, suggesting potential as anticancer agents .
Case Studies
Several studies have been documented that highlight the synthesis and biological evaluation of compounds related to this compound:
- Study on Antimicrobial Properties : A series of thiadiazole derivatives were synthesized and tested against various microbial strains. Results indicated a strong correlation between structural modifications and antimicrobial efficacy .
- Cytotoxicity Evaluation : The cytotoxic effects of synthesized compounds were evaluated using assays such as the NCI-60 sulforhodamine B assay. Certain derivatives showed IC50 values comparable to established anticancer drugs .
Mechanism of Action
This compound's effects are primarily due to its interaction with molecular targets within cells. Its mechanism involves binding to specific proteins or enzymes, thereby altering their function. For example, it may inhibit certain enzymes critical for cancer cell proliferation, leading to cell death.
Comparison with Similar Compounds
Table 1: Structural Comparison with Acetonitrile Derivatives
*Tanimoto coefficients (binary fingerprint-based) indicate moderate similarity due to shared acetonitrile and piperidine/cycloalkyl groups but divergent heterocycles .
Physicochemical Properties
However, the 3-methyl group and piperidine-acetonitrile chain may increase logP values, suggesting balanced lipophilicity for membrane permeability.
Table 2: Predicted Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP* | Polar Surface Area (Ų) |
|---|---|---|---|
| Target Compound | 349.41 | 1.8 | 95 |
| Comparative 1 () | 334.38 | 2.1 | 78 |
| Comparative 4 () | 348.40 | 2.3 | 82 |
*Estimated using fragment-based methods; sulfone reduces logP vs. pyrrolo-pyridine derivatives .
Pharmacological Activity
Hypothetical Activity Trends
- Target Compound : Predicted enhanced selectivity for kinases sensitive to sulfone-containing ligands.
- Comparatives 1–4 () : Broader kinase inhibition due to less polar heterocycles.
Biological Activity
The compound 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetonitrile is a derivative of the 1,3,4-thiadiazole class, which is known for its diverse biological activities. This article reviews the biological activity of this specific compound based on available research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 339.4 g/mol. The structure features a piperidine ring and a thiadiazole moiety that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 339.4 g/mol |
| CAS Number | 2034608-99-4 |
Synthesis
The synthesis of thiadiazole derivatives typically involves cyclization reactions of thiosemicarbazones or thiohydrazides. For this compound, specific synthetic routes may include oxidative cyclization methods or reactions involving various aldehydes and ketones to introduce the thiadiazole ring structure .
Antiplatelet Activity
Recent studies have highlighted the antiplatelet activity of thiadiazole derivatives. For example, a series of synthesized compounds exhibited inhibition of platelet aggregation induced by adenosine diphosphate (ADP). Among these, some derivatives showed significant potency with IC50 values in the micromolar range .
Anticancer Properties
Thiadiazole derivatives have been recognized for their anticancer potential. In vitro studies have demonstrated that certain analogs can inhibit cancer cell proliferation. For instance, compounds similar to the target compound have shown IC50 values against various cancer cell lines significantly lower than control drugs such as cisplatin .
Antimicrobial Activity
Thiadiazoles have also been evaluated for their antimicrobial properties. Research indicates that certain derivatives possess activity against a range of bacterial strains, making them candidates for further development as antimicrobial agents .
The mechanisms underlying the biological activities of thiadiazole derivatives often involve interactions with specific biological targets:
- Antiplatelet Activity : Molecular docking studies suggest that these compounds may interact with P2Y12 receptors, leading to inhibition of platelet aggregation .
- Anticancer Activity : The anticancer effects are thought to arise from the induction of apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of apoptotic proteins .
Case Studies
- Antiplatelet Study : A study synthesized several thiadiazole derivatives and evaluated their effects on platelet aggregation. Compound 3b was noted for its potent inhibition with an IC50 value of 39 ± 11 µM .
- Anticancer Study : In a comparative analysis against MDA-MB-231 breast cancer cells, certain thiadiazole analogs exhibited IC50 values significantly lower than those observed with standard chemotherapeutics like cisplatin .
Q & A
Q. Basic Research Focus
- In vitro assays : Test enzyme inhibition (e.g., kinase or protease assays) using fluorescence-based protocols. The benzo[c][1,2,5]thiadiazole scaffold is known to interact with ATP-binding pockets in kinases .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC values.
- Molecular docking : Preliminary computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like PI3K or EGFR .
How can reaction mechanisms involving this compound be elucidated using computational and experimental methods?
Q. Advanced Research Focus
- Quantum chemical calculations : Use Gaussian or ORCA to model transition states and activation energies for key reactions (e.g., nucleophilic substitutions). Fukui indices identify reactive sites .
- Kinetic studies : Monitor reaction rates via UV-Vis spectroscopy under varied conditions (pH, temperature) to derive rate laws.
- Isotopic labeling : N or C labeling tracks atom migration during reactions, clarifying mechanisms like ring-opening or sulfone participation .
What computational strategies are effective for predicting the reactivity of derivatives of this compound?
Q. Advanced Research Focus
- Reaction path searching : Tools like GRRM or AFIR explore potential reaction pathways and intermediates.
- Machine learning : Train models on existing reaction datasets to predict regioselectivity in substitution reactions.
- Molecular dynamics (MD) : Simulate solvation effects and conformational flexibility to assess steric/electronic influences on reactivity .
How can contradictory literature data on the biological activity of similar benzo[c][1,2,5]thiadiazole derivatives be resolved?
Q. Advanced Research Focus
- Meta-analysis : Systematically compare assay conditions (e.g., cell lines, compound concentrations) across studies. Contradictions often arise from variations in experimental protocols .
- Dose-response reevaluation : Reproduce assays with standardized protocols (e.g., CLSI guidelines) to validate IC values.
- Structural analogs : Synthesize and test derivatives with controlled modifications (e.g., substituent position) to isolate structure-activity relationships (SAR) .
What strategies address regioselectivity challenges in modifying the piperidine-acetonitrile moiety?
Q. Advanced Research Focus
- Protecting groups : Temporarily block reactive sites (e.g., using Boc for amines) to direct substitutions to desired positions.
- Catalytic control : Employ transition-metal catalysts (e.g., Pd or Cu) for C-H activation at specific positions.
- Steric guidance : Introduce bulky substituents (e.g., tert-butyl groups) to hinder undesired regiochemistry .
How can degradation products of this compound under physiological conditions be identified?
Q. Advanced Research Focus
- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (HO), or photolytic conditions.
- LC-MS/MS : Couple liquid chromatography with tandem MS to detect and characterize degradation fragments.
- Stable isotope tracing : Use O-labeled water or S isotopes to track hydrolysis or sulfone reduction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
